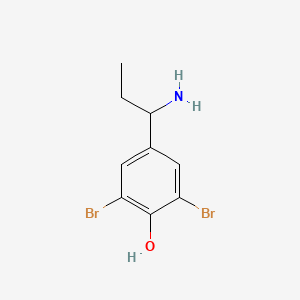

4-(1-Aminopropyl)-2,6-dibromophenol

Description

4-(1-Aminopropyl)-2,6-dibromophenol is a brominated phenolic compound featuring a unique aminopropyl substituent at the para position and bromine atoms at the 2- and 6-positions. Brominated phenols, such as tetrabromobisphenol A (TBBPA), are widely used as flame retardants, and their derivatives often arise from environmental degradation or metabolic processes . The aminopropyl group may enhance solubility or bioactivity compared to simpler bromophenols, though this requires further investigation.

Properties

Molecular Formula |

C9H11Br2NO |

|---|---|

Molecular Weight |

309.00 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2,6-dibromophenol |

InChI |

InChI=1S/C9H11Br2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3 |

InChI Key |

JQRZQBJBAYDCKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)Br)O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,6-dibromophenol typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes the following steps:

Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

Aminopropylation: The dibromophenol is then reacted with 1-aminopropane under specific conditions to attach the aminopropyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Aminopropyl)-2,6-dibromophenol may involve large-scale bromination and aminopropylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,6-dibromophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated phenols or other reduced products.

Substitution: Phenols with different substituents replacing the bromine atoms.

Scientific Research Applications

4-(1-Aminopropyl)-2,6-dibromophenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Brominated Phenols

- 2,6-Dibromophenol: A simpler bromophenol lacking the aminopropyl group. It is naturally occurring in marine ecosystems and detected in seafood at concentrations up to 56.0 ng·g⁻¹ dw . Its environmental persistence and bioaccumulation are well-documented.

- TBBPA (4,4'-(1-Methylethylidene)bis[2,6-Dibromophenol]): A dimeric brominated phenol used extensively as a flame retardant. The U.S. EPA mandates rigorous testing for its consumer exposure risks, particularly via dust transfer from electronic products . TBBPA undergoes β-scission and debromination to yield less brominated derivatives, including 2,6-dibromo-4-isopropylphenol .

Aminopropyl-Substituted Phenols

- 4-(1-Aminopropyl)phenol hydrochloride: A non-brominated analog with a hydrochloride salt.

- 4-(1-Aminopropyl)-2,6-difluorophenol: A fluorinated analog (CAS 1273614-37-1) with fluorine replacing bromine. Fluorine’s electronegativity may alter reactivity and environmental stability compared to bromine .

Environmental and Regulatory Profiles

- Environmental Persistence: Bromophenols like 2,6-dibromophenol accumulate in marine organisms, with higher concentrations in bivalves (16.8 ng·g⁻¹ dw) compared to fish (10.1 ng·g⁻¹ dw) . The aminopropyl group in 4-(1-Aminopropyl)-2,6-dibromophenol may influence partitioning behavior, though data is lacking.

- For example, TBBPA’s metabolites are less brominated but retain bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.